molecular formula C14H16N2 B12075456 (Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine

Cat. No.: B12075456
M. Wt: 212.29 g/mol
InChI Key: FHTAMUBLKYQYEJ-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine is a compound that features a cyclopropylmethyl group and a quinolin-5-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with quinoline derivatives under specific conditions. One common method involves the use of a Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline structures . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and proteins involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine is unique due to its specific structural features, which confer distinct biological activities. The presence of both cyclopropylmethyl and quinolin-5-ylmethyl groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-cyclopropyl-N-(quinolin-5-ylmethyl)methanamine

InChI

InChI=1S/C14H16N2/c1-3-12(10-15-9-11-6-7-11)13-4-2-8-16-14(13)5-1/h1-5,8,11,15H,6-7,9-10H2

InChI Key

FHTAMUBLKYQYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=C3C=CC=NC3=CC=C2

Origin of Product

United States

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